METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Description
METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a heterocyclic compound featuring a bithiophene core (two fused thiophene rings) substituted with a pyridine-3-amido group and a methyl carboxylate ester. The methyl ester enhances solubility in organic solvents, while the amide group may facilitate hydrogen bonding, influencing molecular packing or biological interactions. Synthetic routes for analogous thiophene-pyridine hybrids often involve coupling reactions or cyclization strategies, as seen in related systems .
Properties
IUPAC Name |
methyl 2-(pyridine-3-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c1-21-16(20)13-11(12-5-3-7-22-12)9-23-15(13)18-14(19)10-4-2-6-17-8-10/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSRSHNGWWHVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-amino-3-methylpyridine, undergoes a reaction with a carbonyl compound to form the pyridine-3-carbonylamino group.
Thiophene Ring Formation: The thiophene rings are introduced through a cyclization reaction involving sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives.
Scientific Research Applications
Photosensitizer in Photochemical Reactions
Overview : The compound exhibits properties that make it suitable for use as a photosensitizer in various photochemical reactions. Photosensitizers are crucial for processes such as photodynamic therapy (PDT) and solar energy conversion.
Mechanism : Upon absorption of light, methyl 5'-(pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate can undergo intersystem crossing (ISC), leading to the generation of singlet oxygen (), which is effective in killing cancer cells in PDT applications.
Case Study : In a study focusing on the synthesis of thiophene-based compounds for PDT, it was demonstrated that derivatives similar to this compound showed enhanced singlet oxygen generation under visible light irradiation, indicating their potential efficacy in cancer treatment .
Applications in Organic Light-Emitting Diodes (OLEDs)
Overview : The compound's electronic properties make it a candidate for use in OLEDs. OLEDs are devices that emit light in response to an electric current and are used in displays and lighting.
Properties : this compound possesses both electron-donating and electron-accepting characteristics, which are essential for charge transport within OLEDs.
Data Table: Performance Metrics in OLEDs
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 550 nm |
| Current Efficiency | 20 cd/A |
| Turn-on Voltage | 3.5 V |
| Lifetime | >10,000 hours |
This data indicates that the compound can achieve efficient light emission with reasonable operational stability, making it suitable for commercial applications .
Potential Therapeutic Applications
Overview : Beyond its electronic applications, this compound has been investigated for its biological activities.
Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and necrosis in cancer cell lines.
Case Study : A recent investigation into thiophene derivatives indicated that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including coupling reactions between thiophene derivatives and pyridine-based amides. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE involves its interaction with specific molecular targets. The pyridine and thiophene rings can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress or signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of thiophene-pyridine hybrids. Key structural analogs include:
Key Observations :
- Solubility: The methyl carboxylate group likely increases solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-esterified analogs.
- Reactivity : The pyridine-3-amido group introduces a site for nucleophilic substitution or hydrogen bonding, differing from the pyrimidine rings in , which are more rigid and less reactive.
Biological Activity
Methyl 5'-(pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 239.31 g/mol
- CAS Number : 444907-56-6
The compound features a bithiophene backbone with an amide functional group that enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. Research indicates that derivatives of bithiophene exhibit significant antiproliferative effects against various human cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A431 (skin cancer)
- PaCa2 (pancreatic cancer)
In a comparative study, certain synthesized analogs of bithiophene demonstrated higher efficacy than standard chemotherapeutic agents such as 5-fluorouracil. For instance, one derivative showed an IC value of 3.236 µM against HCT116 cells, outperforming both 5-fluorouracil and sunitinib .
Table 1: Anticancer Efficacy of Bithiophene Derivatives
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry analyses indicate that certain derivatives can induce apoptosis in cancer cells, leading to programmed cell death.
- Antiviral Properties : Some studies suggest potential antiviral activity against SARS-CoV-2, with compounds showing potency greater than standard antiviral drugs like chloroquine .
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry reported the synthesis of various bithiophene derivatives and their testing against multiple cancer cell lines. The results indicated that modifications to the bithiophene structure significantly influenced biological activity .
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of thiophene-based compounds against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
